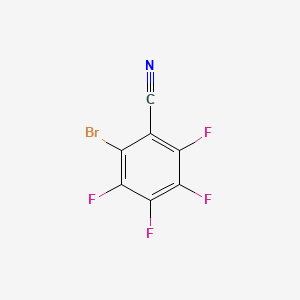

2-Bromo-3,4,5,6-tetrafluorobenzonitrile

描述

Significance of Fluorine in Aromatic Compound Design for Chemical Research

The introduction of fluorine into aromatic compounds is a cornerstone of modern molecular design. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—impart significant changes to the electronic and physical characteristics of the parent molecule. In research, this "fluorine effect" is harnessed to enhance metabolic stability, improve membrane permeability, and modulate the acidity or basicity of nearby functional groups. acs.org Polyfluorinated arenes, aromatic rings bearing multiple fluorine atoms, are particularly valued as building blocks. They often exhibit unique reactivity, such as susceptibility to nucleophilic aromatic substitution (SNAr), and can engage in specific non-covalent interactions, which are critical in crystal engineering and the design of advanced materials. researchgate.netman.ac.uk

Overview of Benzonitrile (B105546) Derivatives as Versatile Synthetic Intermediates

Benzonitrile derivatives, characterized by a cyano (-C≡N) group attached to a benzene (B151609) ring, are exceptionally versatile intermediates in organic synthesis. The nitrile group is a powerful electron-withdrawing group and can be transformed into a wide array of other functional groups, including amines, amides, carboxylic acids, and tetrazoles. acs.org This synthetic flexibility makes benzonitriles key precursors in the production of pharmaceuticals, agrochemicals, and dyes. Recent studies have even explored the activation of the typically robust C–CN bond in fluorinated benzonitriles, opening new avenues for chemical transformations. acs.orgutrgv.edu

Positioning of 2-Bromo-3,4,5,6-tetrafluorobenzonitrile in Contemporary Organic and Materials Chemistry Research

This compound (CAS No. 16583-02-1) is a distinct member of the polyfluorinated benzonitrile family. habitablefuture.org It possesses two key reactive sites: the bromine atom at the 2-position and the highly fluorinated aromatic ring. The presence of both a bromo and a cyano group on a tetrafluorinated ring suggests its potential as a highly functionalized scaffold for complex molecule synthesis.

While commercially available for research purposes, detailed scientific studies focusing specifically on the synthesis, reactivity, and applications of this compound are not widely documented in publicly available literature. Much of the existing research on bromotetrafluorobenzonitriles has centered on its isomer, 4-bromo-2,3,5,6-tetrafluorobenzonitrile.

However, based on the fundamental principles of organic chemistry and the known reactivity of related compounds, this compound is positioned as a valuable, albeit under-explored, building block. Its structure suggests potential utility in:

Orthogonal Functionalization: The differential reactivity of the C-Br bond (amenable to cross-coupling reactions) and the C-F bonds (susceptible to nucleophilic substitution) could allow for sequential, controlled modifications.

Synthesis of Complex Heterocycles: The ortho-relationship of the bromo and nitrile groups provides a potential starting point for the synthesis of fused heterocyclic systems.

Materials Science: Like other fluorinated aromatics, it could serve as a precursor for liquid crystals, polymers, and other materials where high thermal stability and specific electronic properties are desired. researchgate.net

Further research is required to fully elucidate the specific chemical behavior and unlock the synthetic potential of this particular isomer.

Compound Data

Physical and Chemical Properties

| Property | Value |

| CAS Number | 16583-02-1 habitablefuture.org |

| Molecular Formula | C₇BrF₄N |

| Molecular Weight | 253.98 g/mol |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Spectroscopic Data

Strategic Approaches to the Benzonitrile Framework with Polyfluorination

The construction of a polyfluorinated benzonitrile scaffold is the initial critical phase in the synthesis of the target compound. This can be approached by either starting with a pre-halogenated benzoic acid and converting the carboxylic acid moiety to a nitrile, or by introducing the nitrile group onto an existing fluorinated aromatic ring.

Stepwise Syntheses from Halogenated Benzoic Acid Precursors

A common and effective strategy for the synthesis of polyfluorinated benzonitriles begins with a corresponding halogenated benzoic acid. For instance, a precursor like 2-bromo-3,4,5,6-tetrafluorobenzoic acid can be converted into the desired nitrile. rdchemicals.com This transformation is typically achieved through a two-step sequence involving the formation of a primary amide, followed by dehydration.

The amidation of the benzoic acid can be carried out using a variety of reagents, such as thionyl chloride to form the acid chloride, which is then reacted with ammonia. Alternatively, direct coupling methods can be employed. The subsequent dehydration of the resulting benzamide is a crucial step to introduce the nitrile functionality. Common dehydrating agents for this purpose include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. google.com

Table 1: Illustrative Synthesis from a Halogenated Benzoic Acid Precursor

| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1. Amidation | 2-Bromo-3,4,5,6-tetrafluorobenzoic acid | 1. SOCl₂ 2. NH₄OH | 2-Bromo-3,4,5,6-tetrafluorobenzamide |

Introduction of the Nitrile Functionality in Fluorinated Systems

An alternative approach involves the introduction of the nitrile group onto a pre-existing polyfluorinated aromatic ring. This can be accomplished through several established methods, most notably the Sandmeyer reaction or palladium-catalyzed cyanation.

The Sandmeyer reaction utilizes a diazonium salt intermediate, which is generated from the corresponding aniline (e.g., 2,3,4,5-tetrafluoroaniline). The aniline is treated with a source of nitrous acid (typically sodium nitrite in the presence of a strong acid) to form the diazonium salt. This intermediate is then reacted with a cyanide salt, such as copper(I) cyanide, to yield the benzonitrile. wikipedia.org

Palladium-catalyzed cyanation reactions have also emerged as a powerful tool for the synthesis of aryl nitriles from aryl halides or triflates. google.com In this method, a polyfluorinated aryl halide (e.g., 1-bromo-2,3,4,5-tetrafluorobenzene) is coupled with a cyanide source, such as zinc cyanide or potassium ferrocyanide, in the presence of a palladium catalyst and a suitable ligand. google.com

Regioselective Bromination Techniques for Polyfluorinated Benzonitriles

The introduction of a bromine atom at a specific position on the polyfluorinated benzonitrile ring requires careful consideration of the directing effects of the existing substituents. In the case of 3,4,5,6-tetrafluorobenzonitrile, the nitrile group is a meta-director and a deactivator for electrophilic aromatic substitution. However, the fluorine atoms are ortho-, para-directing deactivators. The combined electronic effects of these substituents make direct electrophilic bromination challenging and can lead to a mixture of products.

To achieve regioselective bromination at the 2-position, a common strategy involves the use of a directed ortho-metalation (DoM) approach. This method utilizes a directing group to guide a metalating agent (typically a strong organolithium base) to the adjacent ortho position. For a benzonitrile, the cyano group itself is not a strong directing group. Therefore, it is often necessary to start with a precursor that contains a more effective directing group, such as a protected amine or a carboxylic acid.

An alternative is to employ specific brominating agents and reaction conditions that favor substitution at the desired position. organic-chemistry.org For example, using a bulky brominating agent might sterically favor the less hindered positions. However, for a highly substituted ring like tetrafluorobenzonitrile, achieving high regioselectivity through direct bromination remains a synthetic challenge. mdpi.comnih.gov

Nucleophilic Aromatic Substitution (SNAr) as a Key Synthetic Tool

Nucleophilic aromatic substitution (SNAr) is a cornerstone of polyfluoroaromatic chemistry and a primary method for the functionalization of this compound and its analogues. nih.gov The strongly electron-withdrawing fluorine atoms and the nitrile group activate the aromatic ring towards attack by nucleophiles.

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.comyoutube.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.comyoutube.com

Displacement of Halogens by Various Nucleophiles (e.g., amines, thiols, alkoxides)

A wide array of nucleophiles can be employed in SNAr reactions with polyfluorinated benzonitriles to generate a diverse range of derivatives. researchgate.net

Amines: Primary and secondary amines readily displace fluorine atoms to form substituted anilines. These reactions are often carried out in the presence of a base to neutralize the hydrogen fluoride (B91410) that is formed. researchgate.netcommonorganicchemistry.com

Thiols: Thiolates, generated from thiols and a base, are potent nucleophiles that react efficiently to produce aryl sulfides. These reactions are valuable for introducing sulfur-containing functionalities. researchgate.netacsgcipr.org

Alkoxides: Alkoxides, derived from alcohols, can be used to synthesize aryl ethers. The reactivity of the alkoxide is dependent on the nature of the alkyl group and the reaction conditions.

Table 2: Examples of SNAr Reactions on a Polyfluorinated Benzonitrile Framework

| Nucleophile | Reagents | Product Type |

|---|---|---|

| R-NH₂ (Amine) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Substituted Aniline |

| R-SH (Thiol) | Base (e.g., NaH), Solvent (e.g., THF) | Aryl Sulfide |

Control of Selectivity in Multi-fluorinated Systems

In polyfluorinated systems like this compound, the regioselectivity of the SNAr reaction is a critical consideration. The position of nucleophilic attack is governed by the electronic effects of the ring substituents. The nitrile group is a strong electron-withdrawing group, and it activates the positions ortho and para to it for nucleophilic attack.

In this compound, the fluorine atom at the C4 position (para to the nitrile group) is the most activated and is typically the first to be displaced by a nucleophile. The fluorine at the C6 position (ortho to the nitrile) is the next most activated site. The bromine atom at C2 also influences the electron distribution in the ring, but the para-directing effect of the nitrile group is generally dominant. nih.gov

By carefully controlling the reaction conditions, such as the stoichiometry of the nucleophile, the reaction temperature, and the reaction time, it is often possible to achieve selective monosubstitution at the C4 position. The use of excess nucleophile or more forcing conditions can lead to disubstitution, typically at the C4 and C6 positions. nih.gov

Structure

3D Structure

属性

IUPAC Name |

2-bromo-3,4,5,6-tetrafluorobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7BrF4N/c8-3-2(1-13)4(9)6(11)7(12)5(3)10 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIQSEVWPHCOSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1Br)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7BrF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70937132 | |

| Record name | 2-Bromo-3,4,5,6-tetrafluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16583-02-1 | |

| Record name | Benzonitrile, 2-bromo-3,4,5,6-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016583021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3,4,5,6-tetrafluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Supramolecular Assembly

Spectroscopic Analysis of 2-Bromo-3,4,5,6-tetrafluorobenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) for Definitive Structure Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, the IR spectrum would be expected to show a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically found in the range of 2220-2260 cm⁻¹. Additionally, the spectrum would feature strong absorption bands in the 1000-1400 cm⁻¹ region, which are characteristic of C-F stretching vibrations in aromatic compounds. The C-Br stretching vibration would appear at a lower frequency, generally in the 500-600 cm⁻¹ range. These characteristic bands provide clear evidence for the presence of the key functional groups in the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound. The molecular weight of this compound (C₇BrF₄N) is approximately 253.98 g/mol . sigmaaldrich.comnih.gov The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio). Common fragmentation pathways would likely involve the loss of the bromine atom and the nitrile group, leading to characteristic fragment ions that can be used to confirm the structure of the molecule.

X-ray Crystallographic Investigations of this compound and its Derivatives

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule and how these molecules are arranged in a crystal lattice.

Determination of Molecular Geometry and Conformation

While a crystal structure for this compound itself has not been reported in the provided sources, the analysis of derivatives and related structures offers significant insights. For example, the crystal structure of 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, a derivative of the isomeric 4-bromo-2,3,5,6-tetrafluorobenzonitrile, reveals a planar geometry for the tetrafluorobenzonitrile ring. nih.gov It is expected that the benzonitrile (B105546) ring in this compound would also be essentially planar. The bond lengths and angles would be influenced by the high degree of halogenation.

Elucidation of Crystal Packing Arrangements and Intermolecular Interactions

Analysis of Halogen Bonding and Aromatic Stacking Interactions in this compound

Following a comprehensive search of available scientific literature and structural databases, no specific experimental data from crystallographic studies for this compound could be located. As a result, a detailed analysis of the halogen bonding and aromatic stacking interactions based on determined crystal structures for this specific compound cannot be provided at this time.

The supramolecular assembly of molecules in the solid state is dictated by a variety of non-covalent interactions, with halogen bonding and aromatic stacking being particularly significant for halogenated aromatic compounds.

Halogen Bonding: This refers to the non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. In the context of this compound, potential halogen bonds could form between the bromine atom and the nitrogen atom of the nitrile group (Br···N) or a fluorine atom of a neighboring molecule (Br···F). The strength and directionality of these bonds are influenced by the electron-withdrawing effects of the fluorine atoms on the aromatic ring, which can enhance the electrophilic character of the bromine atom.

Aromatic Stacking: The arrangement of aromatic rings in parallel or offset geometries, driven by electrostatic and van der Waals forces, is a key factor in the crystal packing of such compounds. For fluorinated aromatics, so-called aryl–perfluoroaryl stacking interactions are common. In a hypothetical crystal structure of this compound, one would expect to observe such stacking, with typical distances between the planes of the aromatic rings.

While detailed experimental values for bond lengths, angles, and stacking distances are not available for this compound, studies on closely related isomers such as 4-Bromo-2,3,5,6-tetrafluorobenzonitrile and its derivatives have confirmed the presence of these types of interactions. For instance, in a derivative of the 4-bromo isomer, Br···F contacts with distances around 3.24 Å and 3.28 Å, and F···F contacts of about 2.89 Å have been observed, alongside aryl–perfluoroaryl stacking with distances between 3.77 Å and 3.80 Å. nih.gov These findings highlight the types of supramolecular synthons that could be anticipated in the crystal structure of the 2-bromo isomer, should such data become available.

Further experimental investigation, specifically single-crystal X-ray diffraction, is required to elucidate the precise structural characteristics and supramolecular architecture of this compound.

Chemical Reactivity and Transformation Pathways

Reactivity of the Nitrile Group (–CN)

The nitrile, or cyano, group (–C≡N) is a versatile functional group characterized by a carbon-nitrogen triple bond. Its reactivity is dominated by the electrophilicity of the carbon atom, making it susceptible to attack by nucleophiles and reducing agents.

The nitrile group in 2-Bromo-3,4,5,6-tetrafluorobenzonitrile can be readily reduced to a primary amine (–CH₂NH₂). This transformation is a fundamental process in organic synthesis, providing a route to synthetically valuable benzylamines. Common laboratory reagents for this reduction include powerful hydride donors or catalytic hydrogenation. For the related isomer, 4-Bromo-2,3,5,6-tetrafluorobenzonitrile, reduction to an amine is achieved using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, a reactivity that is directly applicable to the 2-bromo isomer.

Table 1: Typical Conditions for Nitrile Reduction

| Reagent | Solvent | General Conditions | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 1. Addition of LiAlH₄ at 0 °C2. Aqueous workup | Primary Amine |

This table presents generalized conditions for nitrile reduction reactions.

The nitrile group can undergo hydrolysis to form either a primary amide or a carboxylic acid, depending on the reaction conditions. organic-chemistry.org This reaction proceeds via nucleophilic attack of water on the electrophilic nitrile carbon. organic-chemistry.org The process can be catalyzed by either acid or base. organic-chemistry.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the nitrile is first protonated, which increases its electrophilicity and facilitates the attack of water. wikipedia.org The initial product is a primary amide, which can then be further hydrolyzed to a carboxylic acid upon heating. wikipedia.org

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH), a hydroxide (B78521) ion directly attacks the nitrile carbon. wikipedia.org This also forms an amide intermediate, which is subsequently hydrolyzed to a carboxylate salt. wikipedia.org Acidification of the salt in a final workup step yields the carboxylic acid.

The strong electron-withdrawing effect of the fluorine atoms on the aromatic ring enhances the electrophilicity of the nitrile carbon, potentially influencing the rate of hydrolysis.

Reactivity of the Bromine Substituent

The bromine atom on the aromatic ring is a key site for synthetic modification, primarily through metal-catalyzed cross-coupling reactions.

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. wikipedia.orglibretexts.org These reactions are powerful methods for forming new carbon-carbon bonds. In these catalytic cycles, the palladium catalyst undergoes oxidative addition into the carbon-bromine bond, which is typically the initial and rate-determining step. The bromine atom serves as an excellent leaving group in this context. ossila.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov It is widely used due to the stability and low toxicity of the boron reagents. nih.gov

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organotin compound (stannane) catalyzed by palladium. wikipedia.orglibretexts.org The Stille reaction is highly versatile due to the wide range of compatible functional groups. organic-chemistry.orgwikipedia.org

The reactivity of aryl bromides in these transformations makes this compound a valuable building block for constructing more complex polyfluorinated aromatic structures. ossila.com

Table 2: Components of a Typical Suzuki-Miyaura Cross-Coupling Reaction

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic Acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄ | Catalyzes the C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃ | Activates the organoboron reagent and neutralizes byproducts |

This table outlines the general components required for a Suzuki-Miyaura cross-coupling reaction.

The bromine atom can be replaced by other functional groups through substitution reactions. For the related 4-bromo isomer, the bromine can be substituted by nucleophiles such as amines or thiols under appropriate conditions. This type of reaction, often catalyzed by copper or palladium, allows for the introduction of a wide variety of functionalities onto the aromatic ring.

Reactivity of Fluorine Atoms in Polyfluorinated Benzonitriles

Aromatic rings that are highly substituted with electron-withdrawing groups, such as the tetrafluorobenzonitrile core, are susceptible to Nucleophilic Aromatic Substitution (SₙAr). wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, displacing one of the substituents, which acts as a leaving group. masterorganicchemistry.com

In the SₙAr mechanism, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The stability of this intermediate is enhanced by electron-withdrawing groups that can delocalize the negative charge. youtube.com The nitrile group and the halogen atoms all contribute to this activation.

Counterintuitively, in many SₙAr reactions involving polyhalogenated aromatics, fluoride (B91410) is a better leaving group than bromide or chloride. youtube.comyoutube.com This is because the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and thus more susceptible to the initial nucleophilic attack, which is the slow step of the reaction. youtube.comyoutube.com Therefore, in this compound, the fluorine atoms, particularly those positioned ortho and para to the strongly electron-withdrawing nitrile group, are potential sites for nucleophilic displacement. This reactivity has been noted in similar dihalogenated benzonitriles, where fluoride favors nucleophilic aromatic substitution while bromide is more amenable to palladium-catalyzed coupling. ossila.com

Selective Nucleophilic Aromatic Substitution (SNAr) Reactions with Various Nucleophiles

In polyhalogenated aromatic systems, the SNAr reaction is a principal transformation pathway. nih.gov For this compound, the reaction involves the displacement of one of the halide substituents by a nucleophile. Research on related polyfluorohalobenzenes has established that fluorine is generally a better leaving group than bromine in SNAr reactions due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the transition state. nih.gov

The regioselectivity of the substitution is governed by the electronic directing effects of the substituents already on the ring. The nitrile group, being a powerful electron-withdrawing group, strongly activates the para position (C4) and, to a lesser extent, the ortho positions (C3 and C5 relative to the nitrile, though C3 is already substituted) for nucleophilic attack. The bromine atom also influences the regioselectivity. Consequently, nucleophilic attack is predicted to occur preferentially at the C4 position, which is para to the strongly activating cyano group.

While specific experimental data for a wide range of nucleophiles with this compound is limited in publicly available literature, the expected products can be reliably predicted based on well-established principles of SNAr reactions on similar perfluoroaromatic compounds. nih.govchegg.com The reactions typically proceed smoothly with common O-, N-, and S-based nucleophiles.

Table 1: Predicted Products of SNAr Reactions with this compound

| Nucleophile (Reagent) | Predicted Major Product Name | Predicted Structure |

| Methoxide (Sodium Methoxide) | 2-Bromo-3,5,6-trifluoro-4-methoxybenzonitrile |  |

| Ammonia (Aqueous Ammonia) | 4-Amino-2-bromo-3,5,6-trifluorobenzonitrile |  |

| Thiophenoxide (Sodium Thiophenoxide) | 2-Bromo-3,5,6-trifluoro-4-(phenylthio)benzonitrile |  |

This table is based on established regiochemical principles of SNAr reactions on activated polyfluoroaromatic systems. nih.govchegg.com

Mechanistic Studies on SNAr Pathways in Perfluorinated Systems

The mechanism for nucleophilic aromatic substitution on highly electron-deficient rings like perfluorinated systems is generally accepted to proceed via a two-step addition-elimination pathway. vaia.com This mechanism is distinct from SN1 and SN2 reactions.

The process is initiated by the attack of the nucleophile on the electron-poor carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. vaia.com In this step, the aromaticity of the ring is temporarily broken, and the carbon at the site of attack becomes sp3-hybridized. The negative charge of this intermediate is effectively delocalized across the aromatic system and, crucially, onto the electron-withdrawing substituents, particularly the nitrile group.

The stability of the Meisenheimer complex is a key factor in the reaction's feasibility. The presence of multiple fluorine atoms and a cyano group on the ring of this compound provides substantial stabilization for this anionic intermediate, making the initial nucleophilic attack thermodynamically favorable.

In the second, typically faster step, the leaving group (a fluoride ion) is eliminated from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final substitution product.

While the two-step mechanism is predominant for highly activated systems, some studies on less activated or sterically hindered aromatic systems have proposed a concerted (cSNAr) mechanism, where the bond formation with the nucleophile and the bond cleavage of the leaving group occur in a single transition state. However, for a substrate as electronically activated as this compound, the formation of a distinct Meisenheimer intermediate is the most probable pathway.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules. For halogenated aromatic compounds, DFT calculations are routinely used to predict molecular geometry, vibrational frequencies, and electronic properties with high accuracy. researchgate.net Studies on analogous molecules, such as other halogenated benzenes and pyridines, provide a framework for understanding the expected results for 2-Bromo-3,4,5,6-tetrafluorobenzonitrile. researchgate.net

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++(d,p), can determine optimized geometric parameters (bond lengths and angles) that closely match experimental values. researchgate.net These studies also elucidate key electronic characteristics. For instance, the presence of multiple electron-withdrawing fluorine atoms and a bromine atom is predicted to significantly lower the energy of the molecular orbitals (MOs). nih.gov This stabilization particularly affects the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. In fluorinated aromatics, the HOMO-LUMO gap is generally increased, suggesting enhanced stability. numberanalytics.com

Natural Bond Orbital (NBO) analysis, a common component of DFT studies, reveals details about charge distribution and intramolecular interactions. For a compound like this compound, NBO analysis would quantify the delocalization of electron density and the strong electrophilicity of the aromatic ring, influenced by the halogen substituents.

Table 1: Predicted Molecular Properties from DFT Analysis The following table is based on trends observed in DFT studies of analogous fluorinated and brominated aromatic compounds and represents expected values.

| Property | Predicted Characteristic for this compound | Rationale from Analogous Studies |

| HOMO Energy | Lowered (more negative) | The strong electron-withdrawing nature of fluorine and bromine stabilizes the electron orbitals. nih.gov |

| LUMO Energy | Raised (less negative) | The presence of fluorine atoms can raise the energy of the LUMO. numberanalytics.com |

| HOMO-LUMO Gap | Increased | The combined effect of lowering the HOMO and raising the LUMO leads to a larger energy gap, indicating greater stability. numberanalytics.com |

| Molecular Geometry | Planar aromatic ring | The fundamental benzene (B151609) structure is maintained, with minor distortions in bond angles due to steric and electronic effects of the substituents. |

| Charge Distribution | Significant positive charge on carbon atoms of the ring | The high electronegativity of fluorine pulls electron density from the aromatic ring. nih.govacs.org |

Molecular Dynamics and Monte Carlo Simulations for Condensed Phase Behavior

While DFT is excellent for single-molecule properties, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to study the behavior of molecules in a condensed phase (liquid or solid). These methods simulate the interactions of a large ensemble of molecules over time, providing insight into bulk properties.

Ab initio Molecular Dynamics (AIMD) combines quantum mechanical calculations with classical dynamics to model systems where chemical reactions and bond formation can occur. nih.gov For instance, AIMD has been used to study the formation of benzonitrile (B105546) in interstellar conditions, demonstrating how complex molecules can form from the ionization of smaller precursor clusters. nih.govnih.gov This type of simulation could be adapted to explore the reactivity and degradation pathways of this compound under various conditions.

Monte Carlo simulations are another powerful technique, often used to model systems at equilibrium or to simulate processes like gas adsorption and material etching. nih.govnih.gov For example, MC methods have been developed to simulate gas-assisted focused ion beam etching, where precursor gases interact with a solid surface. nih.govnih.gov This methodology could be applied to understand how this compound, as part of a larger material system, interacts with its environment, such as its adsorption onto surfaces or its behavior as a solvent.

Analysis of Fluorine’s Role in Electronic Properties and Molecular Design

The substitution of hydrogen with fluorine atoms dramatically alters the physicochemical properties of aromatic compounds. tandfonline.com Fluorine's high electronegativity and the unique characteristics of the carbon-fluorine bond are central to the chemical behavior of this compound. tandfonline.comnumberanalytics.com

Fluorine is the most electronegative element, and its presence on an aromatic ring causes a powerful inductive (-I) electron-withdrawing effect. numberanalytics.comtandfonline.com In this compound, the four fluorine atoms and the bromine atom pull electron density away from the benzene ring. This effect has several important consequences:

Aromatic Ring Polarization : The electron-withdrawing halogens create a significant polarization of the aromatic π-system. The carbon atoms bonded to fluorine and bromine acquire a partial positive charge, while the electron density is pulled towards the periphery of the molecule. nih.govacs.org This redistribution of charge makes the aromatic ring electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, while decreasing its reactivity towards electrophilic substitution. numberanalytics.com

Modified Acidity/Basicity : The electron-withdrawing nature of fluorine can significantly alter the acidity of nearby protons or the basicity of functional groups like the nitrile group. tandfonline.com

The profound polarization caused by fluorine substitution directly influences the molecule's charge distribution and how it interacts with other molecules.

Electrostatic Potential : Electrostatic potential (ESP) maps generated from DFT calculations visually demonstrate the charge redistribution. For fluorinated aromatics, the ESP on the face of the aromatic ring often becomes positive, in stark contrast to the negative potential of the π-cloud in benzene. nih.gov The fluorine atoms themselves carry a partial negative charge.

Intermolecular Interactions : This altered charge landscape governs intermolecular forces. Instead of the typical π-π stacking seen in many aromatic systems, fluorinated aromatics often engage in dipole-dipole interactions and "orthogonal" interactions, where the electron-deficient (positive) ring face of one molecule interacts with the electron-rich (negative) fluorine atoms of another. nih.gov These unique interactions can dictate crystal packing and the properties of materials derived from these compounds. numberanalytics.com The introduction of fluorine can also enhance binding affinity to biological targets by forming favorable interactions with receptor sites. tandfonline.com

Table 2: Summary of Fluorine's Electronic Influence

| Electronic Effect | Description | Consequence for this compound |

| Inductive Effect (-I) | Strong withdrawal of electron density from the aromatic ring due to fluorine's high electronegativity. numberanalytics.comtandfonline.com | Makes the aromatic ring electron-deficient and more stable. numberanalytics.com |

| Aromatic π-System | Polarization of the π-electron cloud, leading to a positive electrostatic potential on the ring face. nih.gov | Alters intermolecular interactions, favoring dipole-dipole and ring-face-to-fluorine contacts over traditional π-π stacking. nih.gov |

| HOMO-LUMO Orbitals | Stabilization (lowering) of the HOMO energy level. nih.govnumberanalytics.com | Increases the HOMO-LUMO gap, contributing to higher chemical stability and lower reactivity towards electrophiles. numberanalytics.com |

| Chemical Reactivity | Increased susceptibility to nucleophilic aromatic substitution (SNAr). numberanalytics.com | The bromine atom can potentially be substituted by strong nucleophiles. |

Advanced Research Applications in Chemical Science

Application as a Core Building Block in Organic Synthesis

The strategic placement of reactive functional groups renders 2-Bromo-3,4,5,6-tetrafluorobenzonitrile a powerful tool for synthetic chemists. The electron-withdrawing nature of the fluorine atoms and the nitrile group makes the aromatic ring electron-deficient, while the bromine atom serves as a versatile handle for cross-coupling reactions.

Synthesis of Complex Fluorinated Aromatic and Heterocyclic Compounds

This compound is an ideal starting material for constructing intricate molecular architectures containing the tetrafluorophenyl moiety. The bromine atom can be readily substituted or engaged in a variety of metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions like Suzuki, Stille, and Buchwald-Hartwig aminations allow for the precise introduction of new carbon-carbon and carbon-nitrogen bonds at the C2 position. This methodology is crucial for building complex fluorinated analogues of pharmaceutical compounds and agrochemicals.

Furthermore, the high degree of fluorination activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). This allows for the selective replacement of a fluorine atom (typically the one para to the electron-withdrawing nitrile group) by various nucleophiles. This dual reactivity enables sequential, site-selective modifications, providing a pathway to highly substituted and complex fluorinated aromatic systems that would be difficult to access through other synthetic routes. A similar strategy is employed in the synthesis of fluorinated 3-aminobenzofurans, which starts from the related compound pentafluorobenzonitrile. nih.gov

Precursor for Structurally Diverse Chemical Libraries

The orthogonal reactivity of the bromo group and the activated fluoro-positions makes this compound an excellent scaffold for combinatorial chemistry and the generation of structurally diverse chemical libraries. Researchers can first perform a cross-coupling reaction at the bromine site and then execute a nucleophilic substitution on the fluorinated ring, or vice versa. By employing a wide range of different coupling partners and nucleophiles, a large and diverse collection of novel compounds can be systematically synthesized from this single precursor. Such libraries are invaluable for high-throughput screening in drug discovery and for identifying new materials with specific, desirable properties. The use of related bromo-fluorobenzonitrile derivatives as scaffolds for creating libraries of active pharmaceutical ingredients has been well-documented. ossila.com

Utilization in Materials Science Research

The electronic properties conferred by the fluorine and nitrile substituents make this compound and its derivatives highly attractive for applications in materials science, particularly in the realm of organic electronics.

Components in Optoelectronic Device Development (e.g., OLEDs, Thermally Activated Delayed Fluorescence Emitters)

In the field of organic light-emitting diodes (OLEDs), there is a significant research focus on materials that exhibit thermally activated delayed fluorescence (TADF). researchgate.net The TADF mechanism allows for the harvesting of both singlet and triplet excitons, potentially enabling 100% internal quantum efficiency in OLED devices. nih.gov The key to designing effective TADF emitters is to create molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). beilstein-journals.org

This is typically achieved using a donor-acceptor (D-A) molecular architecture. researchgate.net The this compound core is a powerful electron-accepting unit due to the strong inductive and mesomeric effects of the four fluorine atoms and the nitrile group. The bromine atom provides a convenient point for synthetically attaching various electron-donating groups (such as carbazole (B46965) or acridine (B1665455) derivatives) via cross-coupling reactions. By systematically varying the donor unit attached to this potent acceptor, chemists can fine-tune the D-A interaction to minimize the ΔEST, creating novel, high-performance blue TADF emitters. researchgate.netfrontiersin.org

| OLED Emitter Design Principle | Role of this compound |

| Donor-Acceptor (D-A) Structure | The tetrafluorobenzonitrile moiety acts as a strong electron acceptor. |

| Small ΔEST | The bromine allows for the attachment of donors, enabling the tuning of electronic properties to minimize the singlet-triplet energy gap. beilstein-journals.org |

| High Quantum Efficiency | Efficient TADF emitters created from this building block can lead to OLEDs with high external quantum efficiencies (EQEs). frontiersin.org |

Design of Functional Materials with Tunable Properties

The versatility of this compound extends to the design of a broader range of functional organic materials. The ability to modify the molecule at the bromine position allows for the systematic tuning of key material properties, including:

Photophysical Properties: The emission wavelength (color) and photoluminescence quantum yield can be precisely controlled by the choice of donor group attached to the acceptor core.

Electronic Properties: The HOMO and LUMO energy levels can be engineered to optimize charge injection and transport in electronic devices.

Morphological and Physical Properties: The high fluorine content can enhance thermal stability and influence solubility and film-forming characteristics. Furthermore, the presence of both bromine and fluorine atoms allows for the formation of specific intermolecular interactions, such as halogen bonding, which can direct crystal packing and influence the bulk properties of the material. nih.gov

Development of Probes for Molecular Interactions

The unique spectroscopic characteristics of the this compound scaffold make it a promising candidate for the development of sensitive molecular probes. The tetrafluorinated ring provides a clean and sensitive signal in ¹⁹F NMR spectroscopy, a technique known for its high sensitivity and low biological background. The vibrational frequency of the nitrile group is known to be sensitive to its local microenvironment, including solvent polarity and hydrogen bonding, allowing it to be monitored by Infrared (IR) or Raman spectroscopy.

By attaching a biologically active or environmentally sensitive moiety at the bromine position, researchers can create probes where changes in the ¹⁹F NMR or IR spectrum report on binding events or changes in the local environment. The well-defined electronic nature of the polyfluorinated ring can be exploited to design probes that signal changes in the electronic landscape of a protein binding pocket or other molecular targets. nih.gov

常见问题

Q. What are the standard synthetic routes for preparing 2-bromo-3,4,5,6-tetrafluorobenzonitrile?

The Horner–Wadsworth–Emmons (HWE) reaction is a validated method for synthesizing fluorinated benzonitriles. For example, fluorinated stilbenes like (E)-4-(4-bromostyryl)-2,3,5,6-tetrafluorobenzonitrile are synthesized via HWE, utilizing bromo-fluorinated precursors and nitrile-containing reagents under controlled temperature (e.g., −78°C to room temperature) and inert atmospheres . Purification typically involves recrystallization from halogenated solvents (e.g., CCl₄) to isolate high-purity crystalline products .

Q. Which spectroscopic methods are critical for characterizing this compound?

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for structure determination, resolving molecular geometry and intermolecular interactions in crystals .

- Infrared (IR) spectroscopy : Key peaks include the nitrile stretch (C≡N) near 2230 cm⁻¹ and C–F stretches between 1000–1300 cm⁻¹, as observed in structurally similar fluorinated benzonitriles .

- NMR : ¹⁹F NMR is essential for distinguishing fluorine environments, with chemical shifts typically ranging from −110 to −150 ppm for tetrafluorinated aromatic systems .

Q. How is purity assessed for this compound in academic settings?

Purity is validated via:

- High-Performance Liquid Chromatography (HPLC) : Retention time consistency under reverse-phase conditions.

- Melting Point Analysis : Sharp melting points (e.g., 59–61°C for related compounds) indicate purity .

- Mass Spectrometry : Exact mass determination (e.g., 271.955896 Da for metabolites) ensures molecular integrity .

Advanced Research Questions

Q. What intermolecular interactions govern the crystal packing of this compound?

Monte Carlo simulations and crystallographic studies reveal three dominant interactions:

- CN⋯Br halogen bonding : Drives one-dimensional chain formation.

- C–F⋯F–C dipole interactions : Stabilize parallel molecular stacking.

- Aromatic π-π stacking : Enhances structural rigidity in polar co-crystals . These interactions are critical for designing polar materials with nonlinear optical properties.

Q. How can contradictions between computational predictions and experimental crystal structures be resolved?

Discrepancies arise due to approximations in force fields or overlooked weak interactions (e.g., C–F⋯H). To address this:

- Refine computational models using ab initio methods (e.g., electrostatic surface potential calculations) .

- Validate with high-resolution X-ray data (≤1.0 Å) processed via SHELXL, which accounts for disorder and thermal motion .

- Apply Rietveld refinement for powder diffraction data to reconcile theoretical and experimental lattice parameters.

Q. What strategies optimize the formation of polar co-crystals with this compound?

- Solid-solution engineering : Mixing with derivatives like (E)-4-(4-bromo-2,3,5,6-tetrafluorostyryl)benzonitrile induces polarity via orientational disorder in mixed crystals .

- Solvent-free mechanochemistry : Ball milling promotes close-packing interactions (e.g., C≡N⋯Br) without solvent interference.

- Temperature-gradient crystallization : Enhances alignment of dipolar moments in nanosized aggregates .

Q. What are the decomposition pathways under radical-generating conditions?

Treatment with pentyl nitrite generates aryl radicals via homolytic cleavage of the C–Br bond. This is confirmed by ESR spectroscopy and trapping experiments with TEMPO. Decomposition products include tetrafluorinated benzoic acid derivatives, identified via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。